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Compound of Interest

Compound Name: 4-(4-Bromophenyl)-1,2-thiazole

Cat. No.: B15345498

Get Quote

Executive Summary & Molecule Profile[1][2]
4-(4-Bromophenyl)-1,2-thiazole (Isothiazole) represents a distinct chemical scaffold

compared to its ubiquitous isomer, 1,3-thiazole.[1] While 1,3-thiazoles are well-trodden in

medicinal chemistry (e.g., Dasatinib), the 1,2-thiazole (isothiazole) core offers a unique vector

for intellectual property (IP) generation and bioisosteric replacement.[1]

This guide details the development of a tiered assay system for this molecule. We treat 4-(4-
Bromophenyl)-1,2-thiazole not merely as a final drug candidate, but as a high-value

Fragment and Synthetic Intermediate.[1] The presence of the bromine atom at the para-

position of the phenyl ring serves as a critical "growth vector" for palladium-catalyzed cross-

coupling, enabling the rapid elaboration of lead libraries.[1]
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Property Value / Description Significance

Core Structure 1,2-Thiazole (Isothiazole)

Less common than 1,3-

thiazole; unique H-bond

acceptor profile.[1]

Functional Handle Aryl Bromide (C-Br)

Site for Suzuki/Buchwald

coupling (Library Expansion).

[1]

LogP (Predicted) ~3.8 - 4.2
High lipophilicity; requires

stringent solubility assays.[1]

Metabolic Liability N-S bond

Potential for reductive

cleavage in liver microsomes.

[1]

Phase I: Structural Integrity & Reactivity Assays[3]
Before biological screening, the molecule must pass chemical competency assays. Because

this molecule is primarily a building block for library generation, its ability to undergo cross-

coupling is its primary "functional" metric.[1]

Protocol A: The "Suzuki Competency" Assay
Objective: Validate the reactivity of the C-Br bond.[1] A failure here renders the scaffold useless

for FBDD library expansion.[1] Rationale: Aryl bromides on heteroaromatic rings can

sometimes be deactivated or sterically hindered.[1] This assay quantifies the "Synthetic

Tractability" of the scaffold.[1]

Workflow:

Reaction Setup:

Substrate: 4-(4-Bromophenyl)-1,2-thiazole (1.0 equiv).

Partner: Phenylboronic acid (1.2 equiv).[1]

Catalyst: Pd(dppf)Cl₂ (5 mol%).[1]
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Base: K₂CO₃ (2.0 equiv).[1]

Solvent: 1,4-Dioxane/Water (4:1).[1]

Conditions: Heat at 80°C for 4 hours.

Analysis: Quench an aliquot into acetonitrile. Analyze via UPLC-MS.

Success Criteria: >90% conversion to the bi-aryl product within 4 hours.

Protocol B: Kinetic Solubility Profiling (Nephelometry)
Objective: Determine the maximum concentration for biological assays (SPR/Cellular) without

precipitation. Rationale: Isothiazoles are lipophilic.[1] False positives in biochemical assays

often arise from micro-aggregates of insoluble compounds.[1]

Step-by-Step:

Prepare a 10 mM stock solution in 100% DMSO.[1]

Dilute stock into PBS (pH 7.4) at concentrations ranging from 1 µM to 500 µM in a clear-

bottom 96-well plate. Final DMSO concentration must be <1%.[1]

Incubate for 90 minutes at room temperature.

Measure light scattering (nephelometry) or Absorbance at 620 nm (turbidity).[1]

Data Output: The "Solubility Limit" is the concentration immediately preceding a >10%

increase in baseline absorbance.[1]

Phase II: Biophysical Fragment Screening (SPR)[3]
Assuming the molecule is used as a fragment in FBDD, Surface Plasmon Resonance (SPR) is

the gold standard for detecting low-affinity interactions typical of fragments (

in µM-mM range).[1]

Diagram: Fragment Screening Workflow
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The following diagram illustrates the decision matrix for promoting this scaffold from a raw

chemical to a validated Hit.

4-(4-Br)-1,2-Thiazole Solubility Check
(Nephelometry)

SPR Binding
(Single Concentration)

Soluble >100µM Kd Determination
(Steady State)

Response >5 RU Ligand Efficiency (LE)
Calculation

Click to download full resolution via product page

Caption: Workflow for validating the isothiazole fragment via biophysical screening.

Protocol C: SPR Binding Assay (Clean Screen)
Target: Generic Protein Model (e.g., Carbonic Anhydrase or PD-L1, depending on campaign).

[1] Instrument: Biacore 8K or similar.

Immobilization:

Immobilize the target protein on a CM5 sensor chip via amine coupling to ~3000 RU

density.[1]

Leave Flow Cell 1 (FC1) unmodified as a reference surface.[1]

Sample Preparation:

Dilute 4-(4-Bromophenyl)-1,2-thiazole to 50 µM in Running Buffer (HBS-P+: 10 mM

HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).

Injection Cycle:

Contact time: 60 seconds.[1]

Flow rate: 30 µL/min.[1]

Dissociation: 60 seconds.[1]

Data Analysis:

Subtract Reference (FC2 - FC1) and Solvent Correction (DMSO calibration).
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Square Wave Check: Fragments should show fast-on/fast-off kinetics (square wave). Slow

dissociation often indicates non-specific hydrophobic sticking (common with brominated

aryls).[1]

Phase III: ADME & Metabolic Stability
Isothiazoles contain a Nitrogen-Sulfur (N-S) bond, which is chemically distinct from the C-S-C

linkage in 1,3-thiazoles.[1] This bond can be susceptible to reductive cleavage by cytosolic

enzymes or hepatic metabolism.[1]

Protocol D: Microsomal Stability Assay
Objective: Assess the metabolic half-life (

) and Intrinsic Clearance (

).[1]

Reagents:

Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

NADPH Regenerating System.[1]

Test Compound: 4-(4-Bromophenyl)-1,2-thiazole (1 µM final conc).[1]

Procedure:

Pre-Incubation: Mix Microsomes and Test Compound in phosphate buffer (pH 7.4). Pre-warm

to 37°C for 5 mins.

Initiation: Add NADPH to start the reaction.[1]

Sampling: Remove aliquots at

minutes.

Quenching: Immediately dispense aliquots into ice-cold Methanol containing an Internal

Standard (e.g., Warfarin).
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Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot ln(% remaining) vs. time. The slope

gives

.[1]

Critical Insight: If rapid degradation is observed, check for the ring-opened thiol-amine

metabolite.[1] This is a specific liability of the 1,2-thiazole scaffold [1].[1]

Mechanism of Action & Library Expansion
Once the core scaffold is validated, the bromine atom allows for the synthesis of "daughter

libraries." The diagram below visualizes how this specific molecule acts as a hub for accessing

diverse chemical space.

4-(4-Bromophenyl)-1,2-thiazole
(Core Scaffold)

Suzuki Coupling
(+ Aryl Boronic Acids)

Buchwald-Hartwig
(+ Amines)

Heck Reaction
(+ Alkenes)

Bi-Aryl Library
(Protein-Protein Interaction Inhibitors)

Amino-Aryl Library
(Kinase Hinge Binders)

Extended Linkers
(PROTAC Anchors)

Click to download full resolution via product page

Caption: Divergent synthesis strategy utilizing the bromine handle for library generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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